molecular formula C27H40ClNO4 B2845384 Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride CAS No. 1201421-60-4

Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride

Cat. No.: B2845384
CAS No.: 1201421-60-4
M. Wt: 478.07
InChI Key: PSZUOCPYFDKNDS-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features:
This compound is a hydrochloride salt of a piperidine-4-carboxylate ester derivative. Its structure includes:

  • A piperidine ring substituted at the 4-position with an ethyl carboxylate group.
  • A 2-hydroxypropyl chain at the 1-position of the piperidine, further modified by a phenoxy group bearing an adamantane moiety.

Properties

IUPAC Name

ethyl 1-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4.ClH/c1-2-31-26(30)22-7-9-28(10-8-22)17-24(29)18-32-25-5-3-23(4-6-25)27-14-19-11-20(15-27)13-21(12-19)16-27;/h3-6,19-22,24,29H,2,7-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZUOCPYFDKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidine ring : A six-membered ring containing nitrogen, known for its role in various pharmaceuticals.
  • Adamantane moiety : A polycyclic structure contributing to the compound's hydrophobic properties.
  • Phenoxy and hydroxypropyl groups : These groups enhance the compound's solubility and biological interaction potential.

Research indicates that compounds with similar structures often exhibit multiple biological activities, including:

  • Inhibition of Enzymes : Many piperidine derivatives act as inhibitors for various enzymes, such as kinases involved in cancer pathways. For instance, related compounds have shown inhibitory effects on VEGFR-2 and ERK pathways, which are crucial in cancer proliferation and survival .
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory properties, potentially making it useful in treating conditions like rheumatoid arthritis and osteoarthritis .

In Vitro Studies

  • Cell Proliferation Assays :
    • Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, a related piperidine compound exhibited an IC50 of 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative activity .
  • Mechanistic Insights :
    • Molecular docking studies suggest that similar compounds interact with key proteins involved in signaling pathways. These interactions can lead to decreased cell viability and increased apoptosis in cancer cells .

Case Studies

A notable case study involving a piperidine derivative highlighted its effectiveness against K562 cells (a model for chronic myeloid leukemia). The compound demonstrated an IC50 value of 4.5 μM, showcasing its potential as a therapeutic agent against hyperactive kinase signaling pathways associated with this cancer type .

Comparative Table of Biological Activities

Compound NameIC50 (μM)TargetEffect
This compoundTBDTBDTBD
Piperidine derivative (6b)11.3VEGFR-2Anti-proliferative
Piperidine derivative (6b)4.5K562 cellsInduces apoptosis

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₂₈H₃₈ClNO₄ (estimated based on structural analogs).
  • Purity Standards : Likely adheres to pharmacopeial guidelines (98.0–102.0% for similar piperidine carboxylates) .
  • Synthesis: Likely involves coupling adamantane-phenoxy precursors with piperidine intermediates, analogous to methods used for oxaadamantane derivatives .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Purity Range Notable Features Reference
Ethyl 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate HCl Adamantane-phenoxy, 2-hydroxypropyl ~508.1 g/mol 98.0–102.0%* High lipophilicity; potential CNS activity due to adamantane
Ethyl 1-(3-(4-Bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate HCl Bromophenoxy, 2-hydroxypropyl ~449.8 g/mol N/A Bromine enhances electrophilicity; discontinued in commercial catalogs
Ethyl 1-(3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate HCl Dimethylphenoxy, 2-hydroxypropyl ~424.9 g/mol Discontinued Methyl groups may reduce metabolic stability compared to adamantane derivatives
Ethyl 4-isopropylpiperidine-4-carboxylate HCl Isopropyl at piperidine-4-position ~233.7 g/mol N/A Simpler structure; lacks phenoxy-adamantane; limited bioactivity data
Betaxolol Hydrochloride Cyclopropylmethoxy, isopropylamino ~343.9 g/mol 98.0–102.0% Beta-blocker; demonstrates importance of phenoxy-propanolamine motifs

Notes:

  • Purity Standards : Pharmacopeial guidelines for piperidine derivatives often require 98.0–102.0% purity, verified via titration, IR spectroscopy, or HPLC .
  • Adamantane Advantage: The adamantane group enhances lipid solubility and may improve blood-brain barrier penetration compared to bromophenoxy or dimethylphenoxy analogs .

Analytical and Pharmacological Insights

Analytical Methods :

  • Infrared Spectroscopy (IR) : Used to confirm functional groups (e.g., ester, hydroxyl) in the target compound and analogs .
  • Chloride Testing : Essential for verifying hydrochloride salt formation, as seen in Betaxolol HCl and other derivatives .

Pharmacological Potential:

  • The adamantane-phenoxy motif shares similarities with 1-amino-2-oxa-adamantane derivatives, which exhibit activity in CNS disorders .
  • Piperidine-4-carboxylate esters are common in analgesics (e.g., Anileridine and Phenoperidine), though adamantane substitution may shift therapeutic targets .

Q & A

Q. Why do different sources report varying melting points for similar hydrochloride salts?

  • Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) influence polymorph formation. Use DSC/TGA to characterize thermal behavior .
  • Hydration state : Anhydrous vs. monohydrate forms (e.g., 232–234°C vs. 220–222°C) require Karl Fischer titration for moisture quantification .

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